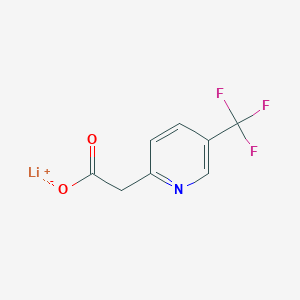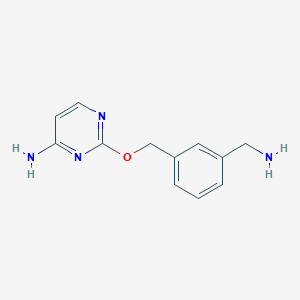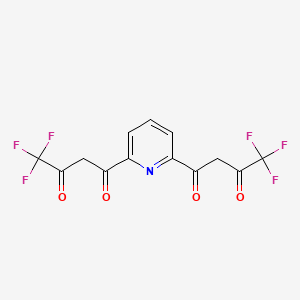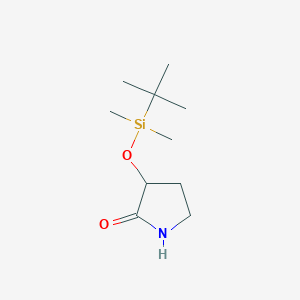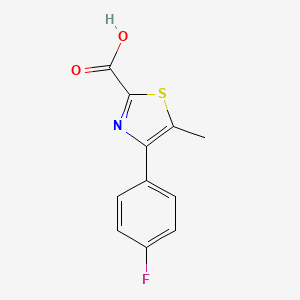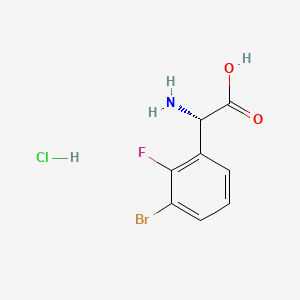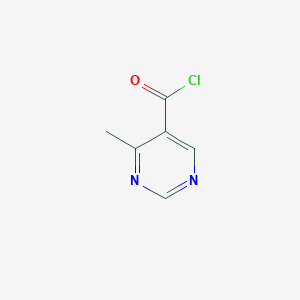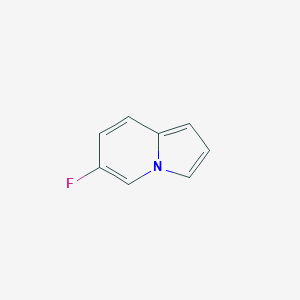
6-Fluoroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. Indolizine and its derivatives have garnered significant attention due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile, followed by dehydrofluorination and dehydrogenation . This method yields 3-Fluoroindolizines as final products .
Industrial Production Methods: Industrial production of 6-Fluoroindolizine may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoroindolizine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the indolizine ring .
Applications De Recherche Scientifique
6-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antifungal agents.
Mécanisme D'action
The mechanism of action of 6-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins and enzymes, leading to its biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Indole: A structurally similar compound with a nitrogen-containing heterocycle.
Pyridine: Another nitrogen-containing heterocycle with similar reactivity.
Indolizine Derivatives: Various derivatives with different substituents, such as 3-Fluoroindolizine.
Uniqueness: 6-Fluoroindolizine stands out due to the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for a wide range of applications, from drug development to material science .
Propriétés
Formule moléculaire |
C8H6FN |
|---|---|
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
6-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
Clé InChI |
XTDCCZJSHJSJTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=CC2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



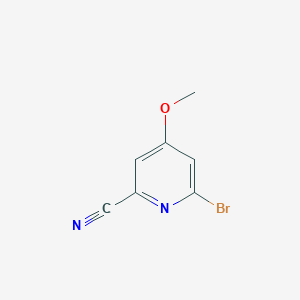
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
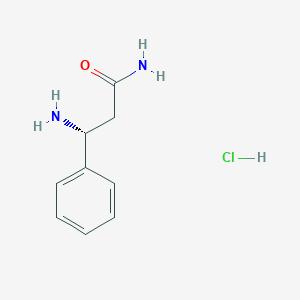
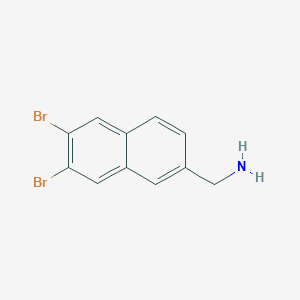
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
